7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinolone core, a triazole ring, and a piperazine moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, including the formation of the quinolone core, the triazole ring, and the piperazine moiety. The synthetic route typically starts with the preparation of the quinolone core through a cyclization reaction. The triazole ring is then introduced via a cycloaddition reaction, and the piperazine moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
7-(4-{5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: This compound shares structural similarities with other quinolone derivatives and triazole-containing molecules.
Uniqueness
The uniqueness of this compound lies in its combination of a quinolone core, a triazole ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H26FN7O4S |
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Molecular Weight |
563.6 g/mol |
IUPAC Name |
7-[4-[5-amino-1-(3-methylsulfanylphenyl)triazole-4-carbonyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C27H26FN7O4S/c1-40-17-4-2-3-16(11-17)35-25(29)23(30-31-35)26(37)33-9-7-32(8-10-33)22-13-21-18(12-20(22)28)24(36)19(27(38)39)14-34(21)15-5-6-15/h2-4,11-15H,5-10,29H2,1H3,(H,38,39) |
InChI Key |
RZZQGZVDFLDULU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)N |
Origin of Product |
United States |
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